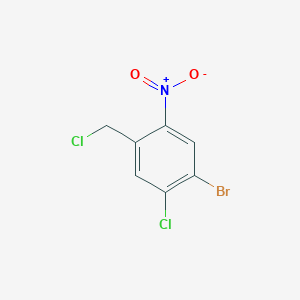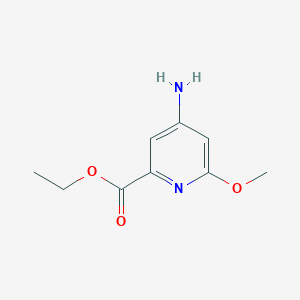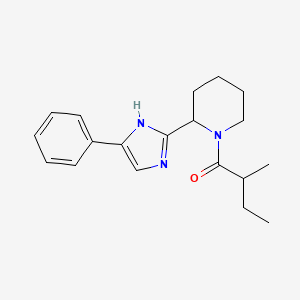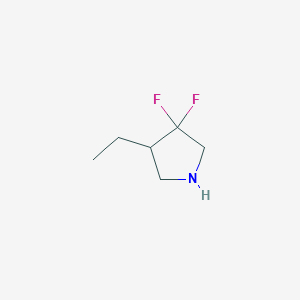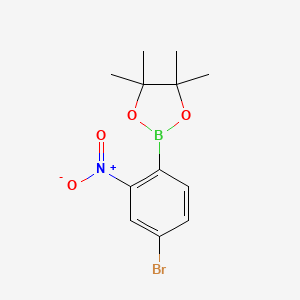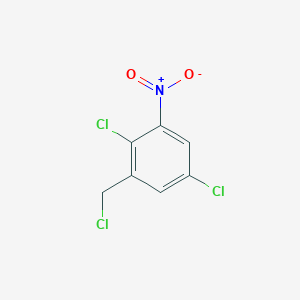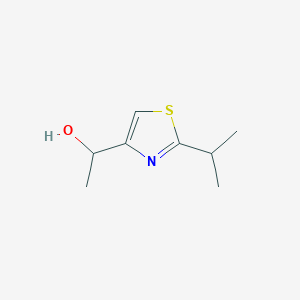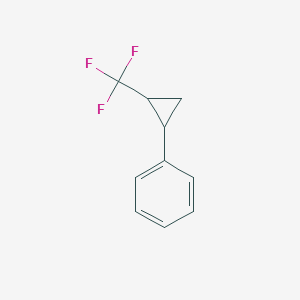
(2-(Trifluoromethyl)cyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)cyclopropyl)benzene is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes with trifluoromethyl-substituted reagents. One common method is the use of trifluoromethyl diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted benzene derivatives .
Applications De Recherche Scientifique
(2-(Trifluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mécanisme D'action
The mechanism by which (2-(Trifluoromethyl)cyclopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, the trifluoromethyl group can influence the reactivity and selectivity of reactions due to its electron-withdrawing properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: Lacks the cyclopropyl ring, making it less sterically hindered and potentially less reactive in certain reactions.
Cyclopropylbenzene: Does not have the electron-withdrawing trifluoromethyl group, which can affect its reactivity and stability.
Trifluoromethylcyclopropane: Lacks the benzene ring, which can influence its aromaticity and chemical behavior.
Uniqueness
(2-(Trifluoromethyl)cyclopropyl)benzene is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C10H9F3 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clé InChI |
QIPWAYGGNPOMGQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)
